molecular formula C10H13N5Na2O11P2 B12431786 Guanosine 5'-diphosphate (disodium salt)

Guanosine 5'-diphosphate (disodium salt)

Cat. No.: B12431786
M. Wt: 487.16 g/mol
InChI Key: LTZCGDIGAHOTKN-LGVAUZIVSA-L
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Description

Significance of Guanosine (B1672433) 5'-Diphosphate as a Purine (B94841) Nucleoside Diphosphate (B83284) in Biological Systems

Guanosine 5'-diphosphate is classified as a purine nucleoside diphosphate, a group of molecules essential for life. nih.govdrugbank.com These compounds consist of a purine base (in this case, guanine) attached to a ribose sugar, which is esterified with a diphosphate group. ebi.ac.uk GDP's significance stems from its central position in cellular metabolism and signaling. vinstar.ltd

A primary role of GDP is as the inactive state of a molecular switch in signal transduction. wikipedia.org Guanine (B1146940) nucleotide-binding proteins, or G-proteins, cycle between an inactive, GDP-bound state and an active, GTP-bound state. wikipedia.orgdrugbank.com When a G-protein-coupled receptor (GPCR) is activated by an external signal, it triggers the exchange of GDP for Guanosine 5'-triphosphate (GTP) on the associated G-protein, initiating a cascade of downstream cellular responses. wikipedia.orgresearchgate.net The subsequent hydrolysis of GTP back to GDP by enzymes called GTPases terminates the signal, highlighting GDP's function as a critical regulator in turning cellular signals off. wikipedia.org

Furthermore, GDP is a direct precursor to GTP, a molecule vital for RNA synthesis during transcription and as an energy source in various cellular processes, including protein synthesis and microtubule dynamics. vinstar.ltdwikipedia.orgcaymanchem.com The conversion of GDP to GTP is an essential step in maintaining the cellular pool of this high-energy nucleotide. wikipedia.org This dual role as both a signaling molecule and a metabolic precursor firmly establishes GDP as a cornerstone of cellular function. vinstar.ltdnih.gov

Overview of Foundational and Emerging Research Areas

The fundamental roles of Guanosine 5'-diphosphate have made it an invaluable tool in biochemical and biophysical research. vinstar.ltd For decades, it has been used to study the kinetics, mechanisms, and characteristics of GTPases and G-protein-coupled receptors (GPCRs), which are significant drug targets. vinstar.ltdmedchemexpress.com By studying the binding and exchange of GDP for its activating counterpart, GTP, researchers can elucidate the complex mechanisms of cellular signaling pathways. vinstar.ltdwikipedia.org Stable analogs of GDP, such as GDPβS, are also used to block G-protein-mediated processes, further enabling the study of these systems. nih.gov

More recently, research has uncovered new and emerging roles for GDP, expanding its relevance. One significant area is in the study of inflammation and related conditions. medchemexpress.com Research has identified GDP as a potential iron mobilizer that can prevent the interaction between hepcidin (B1576463) and ferroportin, and modulate the interleukin-6 (IL-6)/stat-3 pathway. medchemexpress.commedchemexpress.com This has led to investigations into its potential for addressing conditions like anemia of inflammation. medchemexpress.commedchemexpress.com Additionally, elevated levels of GDP have been associated with the pathogenesis of certain neurological diseases, making it a molecule of interest in neuroscience research. medchemexpress.comnih.gov These emerging fields of study underscore the expanding importance of GDP in understanding and potentially modulating complex disease processes.

Impact of the Disodium (B8443419) Salt Form on Experimental Applications and Biological Interactions

In laboratory and research settings, Guanosine 5'-diphosphate is most commonly used in its disodium salt form. exsyncorp.com This specific formulation is preferred primarily for its enhanced solubility in aqueous solutions, a critical factor for creating buffers and reaction mixtures in biochemical and pharmaceutical research. exsyncorp.com The improved solubility ensures that the compound can be effectively utilized in a wide range of experimental assays, including enzyme kinetics and nucleotide binding studies. vinstar.ltd

The disodium salt form also contributes to the compound's stability, although all guanosine phosphate (B84403) derivatives are inherently unstable in solution and should be prepared fresh. sigmaaldrich.com The salt form is typically supplied as a stable, white to off-white crystalline powder, which is suitable for storage. From a biological standpoint, the salt and free forms of GDP are considered to have comparable biological activity when used at equivalent molar concentrations. medchemexpress.com The presence of sodium ions does not typically interfere with the fundamental interactions of GDP with enzymes like GTPases or its role in signaling pathways, making the disodium salt a reliable and practical choice for experimental applications.

Data Tables

Table 1: Physicochemical Properties of Guanosine 5'-diphosphate (disodium salt)

Property Value Source(s)
Molecular Formula C₁₀H₁₃N₅Na₂O₁₁P₂ exsyncorp.com
Molecular Weight 487.16 g/mol exsyncorp.com
Appearance White to off-white crystalline powder
Solubility Soluble in water exsyncorp.comsigmaaldrich.com
Purity (HPLC) ≥90-99% caymanchem.comselleckchem.com

| Storage | -20°C | caymanchem.com |

Table 2: Biological Roles and Research Applications of Guanosine 5'-diphosphate

Category Description Source(s)
Signal Transduction Acts as the inactive, GDP-bound state of G-proteins, regulating cellular signaling cascades. wikipedia.orgdrugbank.com
Metabolic Precursor Serves as a precursor for the synthesis of Guanosine 5'-triphosphate (GTP). vinstar.ltdcaymanchem.com
Enzyme Kinetics Used as a substrate to study the characteristics and kinetics of GTPases and GPCRs. vinstar.ltdmedchemexpress.com
Inflammation Research Investigated as a potential iron mobilizer and modulator of the IL-6/stat-3 pathway. medchemexpress.commedchemexpress.com

| Neurological Research | Studied for its association with the pathogenesis of neurological diseases. | medchemexpress.comselleckchem.com |

Properties

Molecular Formula

C10H13N5Na2O11P2

Molecular Weight

487.16 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15N5O11P2.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1

InChI Key

LTZCGDIGAHOTKN-LGVAUZIVSA-L

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Guanosine 5 Diphosphate

The cellular pool of guanosine (B1672433) nucleotides is maintained through two primary routes: the de novo synthesis pathway, which builds the purine (B94841) ring from simpler molecules, and the salvage pathway, which recycles pre-existing purine bases. nih.govdifferencebetween.comwikipedia.org Both pathways converge on the production of Guanosine Monophosphate (GMP), the direct precursor to Guanosine 5'-diphosphate (GDP). nih.gov

De Novo and Salvage Pathways for Guanosine Nucleotide Synthesis

The de novo synthesis of purine nucleotides is a highly conserved and energy-intensive process that utilizes amino acids, carbon dioxide, and formyl groups to construct the inosine (B1671953) 5'-monophosphate (IMP) molecule. nih.gov IMP then serves as a crucial branch point, leading to the synthesis of either adenosine (B11128) monophosphate (AMP) or GMP. nih.govresearchgate.net The conversion of IMP to GMP involves two enzymatic steps. First, IMP dehydrogenase catalyzes the NAD+-dependent oxidation of IMP to xanthosine (B1684192) 5'-monophosphate (XMP). Subsequently, GMP synthase facilitates the amination of XMP, using glutamine as the amino group donor, to yield GMP. researchgate.net

In contrast, the salvage pathway provides a more energy-efficient mechanism for nucleotide synthesis by recovering purine bases and nucleosides from the degradation of DNA and RNA. differencebetween.comwikipedia.org The key enzyme in the guanine (B1146940) salvage pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to guanine, directly forming GMP. wikipedia.org

Enzymatic Interconversion with Guanosine Monophosphate (GMP) and Guanosine Triphosphate (GTP)

Once synthesized, GMP is converted to GDP through the action of guanylate kinase (GK or GUK1). nih.govwikipedia.orgnih.govcreative-enzymes.com This enzyme catalyzes the ATP-dependent phosphorylation of GMP, a critical step for all subsequent production of GDP and GTP. nih.govcreative-enzymes.com The reaction is reversible, although the forward reaction is generally favored. creative-enzymes.com Human guanylate kinase is the sole enzyme known to be responsible for cellular GDP production, highlighting its essential role in cellular viability and proliferation. nih.gov

GDP, in turn, serves as the substrate for the synthesis of Guanosine Triphosphate (GTP). This phosphorylation is primarily carried out by nucleoside diphosphate (B83284) kinase (NDK or NDPK). nih.govwikipedia.orgnih.gov NDK facilitates the transfer of a terminal phosphate (B84403) group from a nucleoside triphosphate, most commonly ATP, to a nucleoside diphosphate, such as GDP. nih.govwikipedia.org This process maintains the cellular balance of nucleoside triphosphates, which are essential for a wide range of biological functions, including RNA synthesis, protein synthesis, and signal transduction. wikipedia.org The interconversion between GDP and GTP is a tightly regulated process, with GTPases hydrolyzing GTP back to GDP to control cellular signaling pathways. nih.gov

EnzymeSubstrate(s)Product(s)Function
Guanylate Kinase (GK) GMP, ATPGDP, ADPPhosphorylates GMP to form GDP. wikipedia.orgnih.govcreative-enzymes.com
Nucleoside Diphosphate Kinase (NDK) GDP, ATPGTP, ADPPhosphorylates GDP to form GTP. nih.govwikipedia.orgnih.gov
GTPases GTPGDP, PiHydrolyze GTP to GDP in signal transduction. nih.gov

Guanosine Diphosphate Derivatives and Their Specialized Metabolic Roles

Guanosine 5'-diphosphate is not only a precursor to GTP but also serves as a substrate for the synthesis of other crucial nucleotide sugars. Among these, Guanosine Diphosphate Mannose (GDP-Mannose) is of paramount importance, acting as a key donor of mannose for various glycosylation reactions. wikipedia.orgpnas.org

Biosynthesis of Guanosine Diphosphate Mannose (GDP-Mannose)

The synthesis of GDP-Mannose is catalyzed by the enzyme mannose-1-phosphate guanylyltransferase, also known as GDP-mannose pyrophosphorylase. wikipedia.orguniprot.orgwikipedia.org This enzyme facilitates the reaction between GTP and mannose-1-phosphate to produce GDP-Mannose and pyrophosphate. wikipedia.orgwikipedia.org The hydrolysis of the pyrophosphate byproduct by inorganic pyrophosphatase helps to drive the reaction towards the formation of GDP-Mannose. acs.org This enzymatic step is highly conserved across bacteria, fungi, plants, and animals. wikipedia.org

EnzymeSubstratesProductsMetabolic Role
Mannose-1-phosphate guanylyltransferase GTP, Mannose-1-phosphateGDP-Mannose, PyrophosphateCatalyzes the formation of GDP-Mannose. wikipedia.orgwikipedia.org
Involvement in N-Glycan Biosynthesis and Protein Glycosylation

GDP-Mannose is the primary donor of mannose residues for the synthesis of N-linked glycans, a fundamental post-translational modification of proteins. pnas.orgnih.gov The process begins on the cytoplasmic side of the endoplasmic reticulum (ER) membrane, where mannosyltransferases utilize GDP-Mannose to add mannose residues to a dolichol-phosphate-linked oligosaccharide precursor. nih.gov This precursor is then flipped into the ER lumen, where further mannosylation occurs, using dolichol-phosphate-mannose (Dol-P-Man) as the mannose donor. nih.gov Dol-P-Man itself is synthesized from GDP-Mannose. nih.govnih.gov The completed oligosaccharide is then transferred to asparagine residues on nascent polypeptide chains. nih.gov Protein glycosylation is crucial for proper protein folding, stability, trafficking, and function. nih.govnih.gov

Contribution to Ascorbate (B8700270) (Vitamin C) Synthesis Pathways

In plants, GDP-Mannose is a critical intermediate in the biosynthesis of L-ascorbic acid (Vitamin C). nih.govpnas.orgnih.gov The pathway involves the conversion of GDP-Mannose to GDP-L-galactose, a reaction catalyzed by GDP-mannose-3',5'-epimerase. Subsequent enzymatic steps convert GDP-L-galactose into L-galactose-1-phosphate and then to L-galactose, which is ultimately oxidized to form L-ascorbic acid. nih.govpnas.org Genetic studies in Arabidopsis thaliana have demonstrated that a deficiency in the enzyme GDP-mannose pyrophosphorylase leads to a significant reduction in ascorbate levels, confirming the essential role of GDP-Mannose in this pathway. nih.govpnas.orgnih.gov

Role in Fructose (B13574) and Mannose Metabolism

Guanosine 5'-diphosphate (GDP) is intrinsically linked to fructose and mannose metabolism through the synthesis of its key derivative, GDP-mannose. nih.gov The metabolic pathways of these sugars converge on the production of fructose-6-phosphate (B1210287) (F6P), a central glycolytic intermediate. nih.govresearchgate.net The enzyme mannose phosphate isomerase (MPI) catalyzes the reversible conversion of F6P to mannose-6-phosphate (B13060355) (M6P). nih.gov This step is a critical juncture, channeling metabolites from glycolysis into the mannose pathway. nih.gov

Following this, M6P is converted to mannose-1-phosphate (M1P) by phosphomannomutase (PMM). nih.gov The final step in the formation of the activated mannose donor is the reaction of M1P with Guanosine-5'-triphosphate (GTP), catalyzed by the enzyme GDP-mannose pyrophosphorylase (also known as mannose-1-phosphate guanylyltransferase), to produce GDP-mannose. wikipedia.org This GDP-mannose is a crucial precursor for the biosynthesis of other GDP-sugar nucleotides, including GDP-L-fucose and GDP-D-mannuronic acid. nih.govnih.gov Therefore, the metabolic flux through fructose and mannose pathways directly supplies the building blocks for these essential compounds. nih.gov

Biosynthesis of Guanosine Diphosphate L-Fucose (GDP-L-Fucose)

GDP-L-fucose is a vital nucleotide sugar required for the fucosylation of glycans, which are involved in numerous biological recognition processes, including immune responses and signaling. reactome.orgoup.com In mammalian cells and many bacteria, GDP-L-fucose is primarily synthesized via a de novo pathway that starts from GDP-D-mannose. reactome.orgoup.comnih.gov

This pathway involves two key enzymatic steps:

Dehydration: The enzyme GDP-D-mannose 4,6-dehydratase (GMD) catalyzes the conversion of GDP-D-mannose to an unstable intermediate, GDP-4-keto-6-deoxymannose. nih.govresearchgate.net This reaction is an oxidation at the C4 position followed by dehydration. researchgate.net

Epimerization and Reduction: A bifunctional enzyme, GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX in mammals, or GFS/WcaG in bacteria), acts on the intermediate. nih.govresearchgate.netresearchgate.net It first catalyzes epimerization at carbons C3 and C5, and then an NADPH-dependent reduction at C4 to yield the final product, GDP-β-L-fucose. researchgate.net

In addition to the de novo pathway, some organisms, including mammals, possess a salvage pathway. reactome.orgnih.gov This alternative route synthesizes GDP-L-fucose from free L-fucose. The process involves phosphorylation of L-fucose to L-fucose-1-phosphate by fucokinase, followed by a reaction with GTP catalyzed by GDP-L-fucose pyrophosphorylase to form GDP-L-fucose. nih.gov However, the de novo pathway from GDP-mannose is the major source of this sugar nucleotide. reactome.org

Biosynthesis of Guanosine Diphosphate Mannuronic Acid (GDP-ManA)

Guanosine diphosphate D-mannuronic acid (GDP-ManA) is another critical sugar nucleotide derived from the GDP-mannose pool. Its synthesis is a pivotal step for the production of the exopolysaccharide alginate in certain bacteria. researchgate.networktribe.com

Precursor Role in Bacterial Alginate Biosynthesis

In bacteria such as Pseudomonas aeruginosa and Azotobacter vinelandii, GDP-ManA is the direct, activated precursor for the biosynthesis of alginate. researchgate.networktribe.comnih.gov Alginate is a linear polysaccharide composed of β-D-mannuronic acid and its C5 epimer, α-L-guluronic acid. researchgate.net The overproduction of alginate by mucoid strains of P. aeruginosa is a significant virulence factor, particularly in chronic lung infections associated with cystic fibrosis, as it contributes to the formation of a protective biofilm matrix that confers resistance to antibiotics and host immune defenses. nih.govbeilstein-archives.org The synthesis of GDP-ManA is the committed step that channels GDP-mannose specifically into the alginate production pathway. nih.gov

Enzymatic Steps and Regulation in GDP-ManA Synthesis

The pathway from central carbon metabolism to GDP-ManA in alginate-producing bacteria has been well-characterized. researchgate.net The initial steps mirror the synthesis of GDP-mannose:

Isomerization: Fructose-6-phosphate is converted to mannose-6-phosphate by an enzyme with phosphomannose isomerase (PMI) activity, such as the bifunctional AlgA protein. researchgate.net

Mutation: Mannose-6-phosphate is converted to mannose-1-phosphate by phosphomannomutase (AlgC). researchgate.net

Pyrophosphorylation: Mannose-1-phosphate reacts with GTP to form GDP-mannose, a reaction catalyzed by the GDP-mannose pyrophosphorylase (GMP) activity of the AlgA protein. researchgate.net

The crucial and irreversible final step is the oxidation of GDP-mannose to GDP-ManA. This reaction is catalyzed by the NAD+-dependent enzyme GDP-mannose dehydrogenase (GMD), which is encoded by the algD gene. researchgate.netnih.govnih.gov This enzyme performs a two-fold oxidation at the C6 position of the mannose residue. nih.gov The GMD-catalyzed step is the key regulatory point in alginate biosynthesis. nih.govnih.gov Its activity is a major determinant of the amount of alginate produced, making it a critical control point in the pathway. nih.gov

Table 1: Key Enzymes in GDP-Sugar Nucleotide Biosynthesis

Pathway Precursor Product Key Enzyme(s) Organism Examples
GDP-L-Fucose Synthesis (de novo) GDP-D-Mannose GDP-L-Fucose GDP-D-mannose 4,6-dehydratase (GMD); GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX/GFS) Mammals, Bacteria
GDP-ManA Synthesis GDP-D-Mannose GDP-D-Mannuronic Acid GDP-mannose dehydrogenase (GMD/AlgD) Pseudomonas aeruginosa, Azotobacter vinelandii
GDP-Mannose Synthesis Mannose-1-Phosphate + GTP GDP-D-Mannose GDP-mannose pyrophosphorylase (GDP-MP/AlgA) Eukaryotes, Bacteria

Other Related Guanosine Diphosphate Sugar Nucleotides

Besides GDP-L-fucose and GDP-D-mannuronic acid, the primary guanosine diphosphate sugar nucleotide is their common precursor, GDP-α-D-mannose . wikipedia.org As the direct product of the reaction between GTP and mannose-1-phosphate, GDP-mannose serves as the activated mannose donor for a multitude of glycosylation reactions across all domains of life. wikipedia.orgalaqsa.edu.ps In eukaryotes, it is essential for N-linked and O-linked glycosylation of proteins and the synthesis of glycosylphosphatidylinositol (GPI) anchors. alaqsa.edu.ps In bacteria and fungi, it is a fundamental building block for cell wall polysaccharides, lipopolysaccharides, and other glycoconjugates. alaqsa.edu.ps The central position of GDP-mannose highlights the importance of guanosine diphosphate as a carrier for activated mannose, which is then tailored into other forms like GDP-L-fucose or GDP-D-mannuronic acid for specialized functions. oup.comnih.gov

Molecular Mechanisms and Cellular Functions Regulated by Guanosine 5 Diphosphate

Inhibitors of Ras-GDP Complex Activation

The activation of Ras proteins, a critical node in signaling pathways that control cell proliferation and survival, is a tightly regulated process involving the exchange of GDP for GTP. oup.comnih.gov This exchange is the rate-limiting step in Ras activation and is primarily catalyzed by the Son of sevenless (SOS) family of GEFs. oup.comnih.gov Consequently, preventing the dissociation of the inactive Ras-GDP complex or blocking the interaction with GEFs represents a key strategy for inhibiting aberrant Ras signaling, which is implicated in approximately 30% of all human cancers. nih.govcytoskeleton.com

A significant focus of research has been the development of small molecules that can stabilize the inactive Ras-GDP state or directly interfere with the activation mechanism. These inhibitors can be broadly categorized based on their mode of action: targeting the Ras protein directly to prevent GEF interaction or targeting the GEF itself.

Direct Ras Binders:

These molecules bind to pockets on the Ras protein surface, allosterically preventing the conformational changes required for GDP release or sterically hindering the binding of GEFs like SOS1.

BI-2852: This potent inhibitor binds with nanomolar affinity to a previously deemed "undruggable" pocket located between the switch I and switch II regions of Ras. nih.gov BI-2852 is notable because it can bind to both the inactive GDP-bound and active GTP-bound forms of KRAS. nih.govopnme.com By occupying this critical pocket, it effectively blocks interactions with GEFs (like SOS1), GAPs, and downstream effectors (like CRAF and PI3Kα). nih.govmedchemexpress.com This multi-faceted blockade leads to the inhibition of downstream signaling pathways, such as the MAPK pathway, and demonstrates antiproliferative effects in KRAS-mutant cancer cells. medchemexpress.comtargetmol.com

DCAI: Identified through fragment-based lead discovery, DCAI (and its analogs like BZIM) binds to a unique pocket on KRAS adjacent to the switch I/II regions. nih.govpnas.org This binding directly interferes with the formation of the Ras-SOS complex, competitively inhibiting SOS-mediated nucleotide exchange. pnas.org Structural analysis confirms that DCAI's binding site overlaps with the SOS interaction surface, thereby blocking the activation of Ras without affecting the intrinsic nucleotide exchange rate. nih.govpnas.org

Kobe0065 and Kobe2602: These compounds were discovered via an in silico screen targeting a surface pocket on Ras-GTP. nih.govpnas.org They function by inhibiting the interaction between active Ras-GTP and its effectors, such as c-Raf-1. nih.govpnas.org While they primarily target the active state, their mechanism involves blocking the protein-protein interactions necessary for downstream signaling, and they have been shown to bind to Ras-GDP as well. nih.govresearchgate.net Treatment with these compounds leads to the downregulation of multiple signaling pathways, including MEK/ERK and Akt, and they have demonstrated antitumor activity in xenograft models. nih.govnih.gov

SOS1 Inhibitors:

Instead of targeting Ras, this class of inhibitors binds directly to the GEF, SOS1, preventing it from catalyzing the GDP-GTP exchange on Ras.

NSC-658497: This inhibitor was identified through a rational design approach combining virtual and experimental screening. nih.gov It binds to the catalytic site of SOS1, competitively suppressing the SOS1-Ras interaction and inhibiting its GEF activity in a dose-dependent manner. nih.gov By targeting SOS1, NSC-658497 effectively inhibits Ras activation and downstream signaling, leading to reduced cell proliferation. nih.gov

The table below summarizes key research findings on these inhibitors.

InhibitorTargetMechanism of ActionReported Affinity / Potency
BI-2852 KRAS (Switch I/II pocket)Binds to both GDP- and GTP-bound KRAS, blocking interactions with GEFs (SOS1), GAPs, and effectors (CRAF, PI3Kα). nih.govmedchemexpress.comKD: 740 nM for KRASG12D-GTP; 2.0 µM for KRASG12D-GDP. opnme.comIC50: 490 nM for inhibiting GTP-KRASG12D::SOS1 interaction. opnme.com
DCAI KRAS (Pocket adjacent to Switch regions)Binds to KRAS and competitively blocks the interaction with SOS1, inhibiting nucleotide exchange. pnas.orgInhibits SOS-catalyzed nucleotide exchange with low micromolar potency.
Kobe0065 Ras-GTP (Surface pocket)Inhibits the binding of H-Ras-GTP to its effector, c-Raf-1. nih.govpnas.org Also binds to H-Ras-GDP. nih.govIC50: ~0.5 µM for inhibiting colony formation in H-rasG12V transformed cells. nih.gov
Kobe2602 Ras-GTP (Surface pocket)Analogue of Kobe0065; inhibits the binding of H-Ras-GTP to its effector, c-Raf-1. nih.govpnas.orgIC50: ~1.4 µM for inhibiting colony formation in H-rasG12V transformed cells. nih.gov
NSC-658497 SOS1 (Catalytic site)Binds to SOS1 and competitively inhibits its GEF activity on Ras. nih.govDose-dependently inhibits SOS1 GEF activity and Ras-downstream signaling.

Structural and Biophysical Investigations of Guanosine 5 Diphosphate Interactions

Conformational Dynamics of Guanosine (B1672433) Diphosphate-Bound Proteins

Guanosine 5'-diphosphate (GDP) plays a critical role in cellular signaling, primarily by binding to GTPase proteins and locking them in an inactive state. The transition between this inactive, GDP-bound form and the active, GTP-bound form is central to their function as molecular switches. nih.govyoutube.com This transition is governed by significant changes in the protein's conformation, which have been extensively studied using various biophysical techniques. pnas.orgnih.gov

Structural analyses of GTPases reveal that the core of the protein remains largely unchanged between the GDP-bound and GTP-bound states. youtube.com The critical conformational changes are localized to two flexible regions known as Switch I and Switch II. nih.govyoutube.com When GDP is bound, these switch regions adopt a more open and dynamic conformation. pnas.orgnih.gov This "inactive" conformation prevents the GTPase from interacting with its downstream effector proteins. nih.gov

The exchange of GDP for GTP, a process often facilitated by Guanine (B1146940) Nucleotide Exchange Factors (GEFs), triggers a significant structural rearrangement. nih.govacs.org The presence of the terminal gamma-phosphate on GTP allows the Switch I and Switch II regions to adopt a more rigid and closed conformation, which is the "active" state that can bind to effectors. youtube.compnas.org The hydrolysis of GTP back to GDP, often accelerated by GTPase-Activating Proteins (GAPs), removes this gamma-phosphate, causing the switch regions to relax back into their inactive, open conformation. nih.govacs.org

Table 1: Conformational States of Gαi1 Subunit Regulated by Nucleotide Binding. pnas.orgnih.gov
Nucleotide StateConformational StateKey Structural FeaturesFunctional Status
GDP-boundOpen and DynamicSwitch I and II regions are flexible; Gα subdomain is in a more open arrangement.Inactive
GTP-bound (analog)Closed and RigidSwitch I and II regions are stabilized, leading to a compact and rigid structure.Active
Apo (nucleotide-free)Open and DynamicSimilar to the GDP-bound state, characterized by high flexibility.Transient/Inactive

Guanosine Nucleotide Self-Association and Aggregate Formation in Solution

Guanosine and its derivatives, including GDP, possess a unique ability to self-assemble in solution, forming ordered supramolecular structures. acs.org This property stems from the specific arrangement of hydrogen bond donors and acceptors on the guanine base, which allows for the formation of planar, hydrogen-bonded tetramers known as G-quartets. acs.org

These G-quartets can then stack on top of one another to form a stable G-quadruplex structure. wikipedia.org The formation and stability of these aggregates are often dependent on the presence of cations, which sit in the central channel of the G-quadruplex and coordinate with the O6 carbonyl oxygens of the guanine bases, neutralizing electrostatic repulsion and stabilizing the stacked structure. wikipedia.org While this is extensively studied in guanine-rich DNA, the principle applies to free guanosine nucleotides as well.

Research has shown that metal ions can promote the aggregation of guanosine nucleotides in solution. nih.gov For example, silver ions (Ag+) have been shown to favor the self-association of 5'-guanosine monophosphate (5'-GMP) even at low concentrations, leading to an increase in the viscosity of the solution and indicating the formation of aggregates. nih.gov It is plausible that the sodium ions from Guanosine 5'-diphosphate (disodium salt) could play a similar, albeit potentially weaker, role in stabilizing G-quartet or other aggregate formations in solution, influencing the effective concentration of free GDP available to interact with proteins. The self-assembly of lipophilic guanosine derivatives into G-quartet-based architectures has been observed even in the absence of templating metal cations, suggesting an intrinsic propensity for guanine to form these structures. acs.org

Advanced Methodologies and Experimental Applications in Guanosine 5 Diphosphate Research

Utilization as a Biochemical Probe and Molecular Tool

The inherent properties of GDP make it an invaluable probe for studying guanine (B1146940) nucleotide-binding proteins (G-proteins) and other enzymes. By modifying its structure or using it to compete with its triphosphate counterpart, researchers can dissect specific steps in biochemical pathways.

To trace and quantify the interactions of GDP in complex biological systems, researchers have developed and utilized various labeled analogues. These modifications allow for detection through methods like fluorescence spectroscopy or nuclear magnetic resonance (NMR), providing insights into binding events, enzymatic reactions, and conformational changes. all-chemistry.com

Fluorescent Analogues: Fluorescently labeled GDP is a cornerstone of in vitro assays for guanine nucleotide exchange factors (GEFs). nih.gov GEFs are enzymes that activate G-proteins by promoting the release of GDP, allowing GTP to bind. nih.govnih.gov Assays often employ GDP analogues like BODIPY-FL-GDP or mant-GDP. nih.gov These probes exhibit a change in fluorescence intensity upon binding to a GTPase. nih.gov For instance, BODIPY-FL-GDP has low fluorescence in solution, but its fluorescence increases significantly when bound to a GTPase like Rac1. nih.gov The subsequent GEF-catalyzed exchange of this fluorescent GDP for non-fluorescent GTP results in a measurable decrease in fluorescence, allowing for the quantitative analysis of GEF activity. nih.gov This method is sensitive and can be adapted for high-throughput screening of potential inhibitors or activators. nih.govnih.gov

Isotopic Analogues: Isotopic labeling is a powerful technique for structural and mechanistic studies. Natural-abundance ¹³C NMR spectroscopy has been instrumental in confirming the structure of related guanosine (B1672433) nucleotides, such as guanosine 5'-diphosphate, 3'-diphosphate (ppGpp), by establishing the precise positions of the phosphate (B84403) groups on the ribose ring. nih.govpnas.orgpnas.org Furthermore, ¹⁸O isotope-edited Raman difference spectroscopy has been used to examine the vibrational spectra of the phosphate groups in GDP when it is bound to the p21ras protein. acs.org This technique provides detailed information about the bonding environment of the phosphate groups within the enzyme's active site, revealing how the protein interacts with and stabilizes the bound nucleotide. acs.org

In the context of microtubule dynamics, GDP plays a role that is analogous to a "chain stopper" or, more accurately, a modulator of polymerization. Microtubules are dynamic polymers composed of α,β-tubulin dimers, and their assembly and disassembly are tightly regulated by the hydrolysis of Guanosine 5'-triphosphate (GTP). mdpi.com

Tubulin dimers with GTP bound to the exchangeable site (E-site) readily polymerize to form microtubules. nih.gov Following incorporation into the polymer, GTP is hydrolyzed to GDP. nih.gov This conversion to the GDP-bound state introduces mechanical strain into the microtubule lattice, making it more prone to depolymerization. mdpi.com

Research has shown that GDP-bound tubulin can co-polymerize with GTP-bound tubulin. nih.gov The incorporation of GDP-tubulin directly into the growing microtubule has significant consequences for its stability:

It leads to a decrease in the microtubule growth rate. nih.gov

It significantly decreases the microtubule shrinkage rate, modifying the intrinsic stability of the polymer. nih.gov

Therefore, while GDP does not promote microtubule assembly on its own and can inhibit GTP-induced polymerization, its incorporation into the microtubule chain alters the dynamic properties of the polymer. nih.govnih.gov This modulation of polymerization and depolymerization highlights its function as a critical regulator of microtubule stability, effectively acting as a dynamic "brake" rather than an absolute stopper.

Enzymatic Assay Development and Kinetic Analysis

GDP is central to the development of assays for a multitude of enzymes, serving either as a direct substrate or as the key product to be measured. Its role is particularly prominent in the study of glycosyltransferases and GTPases.

While often viewed as a product of GTPase activity, GDP also serves as a crucial substrate or reactant in several enzymatic assays.

Glycosyltransferase Assays: Many glycosyltransferases use GDP-sugars (e.g., GDP-mannose, GDP-fucose) as donor substrates to transfer a sugar moiety to an acceptor molecule, releasing GDP as a product. promega.comnih.gov The development of sensitive assays to detect this released GDP is essential for studying these enzymes. The GDP-Glo™ Glycosyltransferase Assay is a bioluminescent, homogeneous method designed for this purpose. promega.compromega.com In this assay, the GDP produced in the glycosyltransferase reaction is converted to ATP in a single step by a dedicated detection reagent. This newly synthesized ATP is then used by a luciferase to generate light, and the luminescent signal is directly proportional to the amount of GDP produced, and thus to the glycosyltransferase activity. promega.com The assay is highly sensitive, capable of detecting GDP concentrations in the low nanomolar range, making it suitable for enzymes with low activity. promega.com

GTP Synthesis and Other Reactions: GDP is a substrate for pyruvate (B1213749) kinase, which can transfer a phosphate group from phosphoenolpyruvate (B93156) to GDP to synthesize GTP. abcam.com This reaction is utilized in studies of RNA biosynthesis. abcam.com Additionally, radiochemical enzymatic assays have been developed where GDP is measured by its conversion to [¹⁴C]aspartate in a reaction sequence involving phosphoenolpyruvate carboxykinase. nih.gov

Table 1: Characteristics of the GDP-Glo™ Glycosyltransferase Assay
ParameterDescriptionFinding/ValueReference
PrincipleBioluminescent detection of GDP produced by glycosyltransferases.GDP is converted to ATP, which drives a luciferase reaction. promega.com
FormatHomogeneous, one-step-reagent-addition method.Simplifies the process and makes it suitable for high-throughput screening. promega.compromega.com
SensitivityDetection limit for GDP.Low nanomolar (nM) to 25µM range. promega.com
Signal StabilityDuration of the luminescent signal.Stable for over 3 hours, allowing for batch processing of plates. promega.com
ApplicationEnzyme classes measured.Applicable to any glycosyltransferase that uses a GDP-sugar donor, such as fucosyltransferases. promega.compromega.com

GTPases function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. nih.govwikipedia.org Guanosine 5'-diphosphate is at the heart of understanding this cycle, as the transition to the GDP-bound form represents the "off" switch. wikipedia.org Kinetic analysis of the various steps involving GDP is fundamental to characterizing GTPase function.

The GTPase cycle involves several key events where GDP is central:

GTP Hydrolysis: The enzyme hydrolyzes bound GTP to GDP and inorganic phosphate (Pi), leading to its inactivation. wikipedia.orgwpmucdn.com

GDP-Bound State: The inactive state is the GDP-bound complex. This state is stabilized by accessory proteins like guanine nucleotide dissociation inhibitors (GDIs). wikipedia.org

GDP Dissociation: The rate-limiting step for GTPase activation is often the slow, intrinsic dissociation of GDP. This release is accelerated by Guanine Nucleotide Exchange Factors (GEFs). wikipedia.orgresearchgate.net

GDP Association: The binding of free GDP to the nucleotide-free enzyme can also be measured to fully characterize the kinetic landscape.

Detailed kinetic studies on GTPases like p21N-ras have determined the rate constants for each step of the cycle. nih.gov By measuring the rates of GTP binding, hydrolysis, and, crucially, GDP dissociation and association, researchers can build a complete model of the enzyme's activity. nih.gov For example, comparing the kinetic parameters of normal versus oncogenic mutant forms of Ras reveals how mutations can lead to a dysfunctional, persistently active state by altering these rates. nih.gov GDP and its non-hydrolyzable analogues also act as competitive inhibitors in studies of the ribosome-dependent EF-G GTPase, helping to probe the active site. nih.gov

Table 2: Kinetic Rate Constants for Elementary Steps in the Basal GTPase Mechanism of Normal and Mutant p21N-ras at 37°C
Reaction StepNormal p21N-ras (Gly-12)Oncogenic Mutant p21N-ras (Asp-12)Reference
GTP Association (M⁻¹s⁻¹)1.4 x 10⁸4.8 x 10⁸ nih.gov
GTP Dissociation (s⁻¹)1.0 x 10⁻⁴5.0 x 10⁻⁴ nih.gov
Hydrolysis Step (s⁻¹)3.4 x 10⁻⁴1.5 x 10⁻⁴ nih.gov
GDP Dissociation (s⁻¹)4.2 x 10⁻⁴2.0 x 10⁻⁴ nih.gov
GDP Association (M⁻¹s⁻¹)0.5 x 10⁸0.7 x 10⁸ nih.gov

Spectroscopic and Biophysical Techniques

A variety of spectroscopic and biophysical methods are employed to study GDP and its interactions, providing high-resolution information on structure, binding, and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of molecules in solution. ¹³C NMR has been used to definitively establish the structure of guanosine 5'-diphosphate, 3'-diphosphate by identifying the carbon atoms of the ribose to which the phosphate groups are attached. nih.govpnas.org ³¹P NMR is also used to study the phosphate groups directly, providing insight into the electronic environment and conformational state of GDP when bound to proteins. researchgate.net

Vibrational Spectroscopy: Raman difference spectroscopy, particularly with the aid of ¹⁸O isotope editing, allows for the precise study of the phosphate groups of GDP. acs.org This technique was used to analyze GDP bound to the c-Harvey p21ras protein, revealing that the bound GDP is strongly stabilized by electrostatic interactions with a magnesium ion (Mg²⁺) in the active site. acs.org

Fluorescence Spectroscopy: As detailed in section 5.1.1, fluorescence spectroscopy is widely used in conjunction with fluorescent GDP analogues (like mant-GDP and BODIPY-FL-GDP) to monitor real-time GDP/GTP exchange kinetics for GEFs. nih.gov Genetically encoded fluorescent sensors have also been developed to monitor the intracellular GTP:GDP ratio in living cells, providing spatiotemporal information on cellular energy metabolism. biorxiv.org

Absorption Spectroscopy and Light Scattering: Kinetically resolved absorption and light scattering spectroscopy have been used to study the interactions of G-proteins with receptors in rod outer segments. nih.gov These techniques helped demonstrate that GDP, much like GTP, can promote the release of the G-protein from the activated receptor, clarifying the role of the GDP-bound state in the visual signal transduction cascade. nih.gov

Transient Absorption Spectroscopy: For studying fundamental photophysics, femtosecond broadband transient absorption spectroscopy has been used to investigate the excited-state dynamics of guanosine nucleotides like Guanosine 5'-monophosphate (GMP), a structural relative of GDP, providing insights into their electronic relaxation pathways after UV light absorption. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. In the context of Guanosine 5'-diphosphate, NMR has been crucial for characterizing its structure both in its free state and when bound to effector proteins.

Detailed research findings from ¹H NMR studies have successfully elucidated the conformation of GDP when it is complexed with proteins. For instance, in a study involving a mutant human c-Ha-ras protein, one-dimensional and two-dimensional NMR techniques, including Nuclear Overhauser Effect (NOE) spectroscopy, were employed to analyze the protein-bound GDP. nih.gov By identifying the proton resonances of the ribose and guanine moieties and measuring the time-dependent NOE profiles, researchers determined the specific conformation of the bound nucleotide. nih.gov The analysis revealed that the guanosine part of the molecule adopts an anti conformation around the N-glycosidic bond, and the ribose ring is in a C2'-endo form. nih.gov This level of structural detail is critical for understanding the molecular mechanisms of protein activation, such as the conformational changes that occur when GDP is exchanged for Guanosine 5'-triphosphate (GTP) in ras proteins. nih.gov

Furthermore, ¹³C NMR spectroscopy has been utilized to definitively establish the structure of related guanosine derivatives synthesized in vitro. nih.govpnas.orgpnas.orgnih.gov By analyzing the chemical shifts of the carbon atoms, particularly those in the ribose ring, researchers can confirm the positions of phosphate group attachments. nih.govpnas.org For example, the downfield shift of a carbon atom upon phosphorylation provides clear evidence of the phosphate linkage. pnas.org These methods provide unambiguous structural confirmation that is essential for validating the identity of nucleotides used in functional assays. nih.govpnas.org

ParameterTechniqueFindingSignificance
N-glycosidic Bond Torsion Angle (χ) ¹H NMR NOE Spectroscopyanti conformation (χ = -124 ± 2°) nih.govDefines the orientation of the guanine base relative to the ribose sugar in the protein-bound state.
Ribose Ring Pucker ¹H NMR NOE SpectroscopyC2'-endo form nih.govDetermines the overall shape of the sugar moiety, influencing the nucleotide's interaction with the protein's binding pocket.
Phosphate Group Position ¹³C NMR SpectroscopyConfirmed attachment at the 5' and 3' positions in guanosine 5'-diphosphate, 3'-diphosphate. pnas.orgnih.govProvides definitive structural assignment, crucial for understanding the molecule's role in processes like the stringent response in bacteria.

Fluorescent Approaches for Interaction and Pathway Analysis

Fluorescent analogs of GDP are indispensable tools for studying the kinetics and thermodynamics of its interactions with binding partners, particularly G-proteins and other nucleotide-dependent enzymes. nih.govnih.gov These approaches offer high sensitivity and allow for real-time monitoring of molecular events. bellbrooklabs.comnih.gov

One common strategy involves modifying the ribose moiety of GDP to attach a fluorophore. An example is the synthesis of a fluorescent GDP derivative by reacting 2'-amino-2'-deoxy-GDP with fluorescamine. nih.govescholarship.org This analog has been shown to bind tightly to elongation factor Tu (EF-Tu) from Escherichia coli. nih.govescholarship.org The fluorescence properties of this analog, such as its emission spectrum and lifetime, change significantly upon binding to the protein. nih.gov For instance, the fluorescence lifetime of fluorescamine-GDP increases from 7.74 ns in buffer to 11.03 ns when bound to EF-Tu. nih.gov This change allows for the precise measurement of binding affinities and dissociation kinetics; the dissociation rate constant for the EF-Tu-fluorescamine-GDP complex was determined to be 5.0 x 10⁻³ s⁻¹. nih.gov

Another widely used class of fluorescent analogs are the N-methyl-3'-O-anthranoyl (MANT) derivatives. MANT-GDP and its triphosphate counterpart exhibit environmentally sensitive fluorescence, making them excellent probes for G-protein mechanisms. nih.gov When MANT-nucleotides bind to the G-protein G(o), their fluorescence intensity increases, a change that is enhanced by Förster resonance energy transfer (FRET) from tryptophan residues within the protein. nih.gov The dissociation half-life of MANT-GDP from G(o) was found to be rapid (1.7 s) compared to that of unlabeled GDP (120 s). nih.gov

More recently, BODIPY-FL-GDP has been employed in fluorescence-based assays to measure the activity of Guanine nucleotide Exchange Factors (GEFs). nih.gov In these assays, the exchange of fluorescently labeled GDP for non-fluorescent GTP on a Rho-GTPase results in a measurable decrease in fluorescence, allowing for the calculation of catalytic rates and efficiencies. nih.gov

Fluorescent GDP AnalogTarget ProteinKey FindingsApplication
Fluorescamine-GDP Elongation Factor Tu (EF-Tu) nih.govescholarship.orgBinds with high affinity (KD ≈ 4.5 x 10⁻⁸ M); dissociation rate constant of 5.0 x 10⁻³ s⁻¹. nih.govStudying nucleotide exchange kinetics in protein synthesis. nih.govescholarship.org
MANT-GDP G-protein (G(o)) nih.govRapid dissociation (t₁/₂ = 1.7 s); fluorescence increases upon binding. nih.govProbing G-protein activation and conformational changes. nih.gov
BODIPY-FL-GDP Rho family GTPases (Rac1, RhoA) nih.govFluorescence decreases upon exchange for GTP, enabling measurement of GEF activity. nih.govHigh-throughput screening for modulators of GEF activity. nih.gov

Cellular and In Vitro Model Systems for Functional Elucidation

The functional roles of Guanosine 5'-diphosphate are investigated using a variety of model systems, ranging from purified components in in vitro settings to complex cell-based assays. These systems are essential for dissecting the specific pathways and molecular interactions involving GDP.

In vitro model systems using purified components are fundamental for studying the core biochemical activities related to GDP. A prime example is the use of purified enzyme preparations to study GTPase-activating proteins (GAPs). bellbrooklabs.com The Transcreener® GDP Assay, for instance, directly measures the production of GDP from GTP hydrolysis in the presence of a GTPase and its corresponding GAP. bellbrooklabs.com This system uses a highly selective antibody for GDP and a fluorescent tracer, allowing for a quantitative measure of GAP activity. bellbrooklabs.com Such cell-free systems provide a controlled environment to screen for potential drug candidates that modulate GAP function without the complexity of a cellular environment. bellbrooklabs.com

Cell-free extracts, such as the S-30 transcription-translation system from E. coli, provide a more complex in vitro environment. nih.gov These systems have been used to study the regulatory effects of guanosine 5'-diphosphate 3'-diphosphate (ppGpp), a molecule closely related to GDP, on gene expression. nih.govnih.govpnas.org For example, researchers have demonstrated the degradation of ppGpp to 5'-GDP by the ribosomal fraction in E. coli extracts, a process that requires Mn²⁺ and is inhibited by EDTA. nih.govpnas.org These models are crucial for understanding metabolic regulation under stress conditions. nih.govpnas.org

Cell-based assays are used to study GDP-dependent processes within the context of a living cell. The activation of G-protein coupled receptors (GPCRs) is a major area of investigation. mdpi.comresearchgate.net Upon agonist binding, GPCRs promote the exchange of GDP for GTP on the associated Gα subunit, initiating downstream signaling cascades. mdpi.comresearchgate.net Genetically encoded biosensors, often based on FRET or Bioluminescence Resonance Energy Transfer (BRET), are widely used in living cells to monitor these GDP/GTP exchange events and the subsequent recruitment of signaling partners like β-arrestin. mdpi.com These cellular models are invaluable for understanding signal transduction pathways and for screening compounds that target GPCRs, which represent a major class of drug targets. researchgate.net

Model SystemDescriptionApplication in GDP ResearchKey Findings
Purified Enzyme System (e.g., Transcreener® Assay) An in vitro assay using purified GTPase, GAP, and detection reagents. bellbrooklabs.comQuantifying the activity of GTPase-activating proteins (GAPs) by measuring GDP production. bellbrooklabs.comEnables high-throughput screening for modulators of GAP activity. bellbrooklabs.com
Cell-Free Ribosomal Fraction (E. coli) An in vitro system composed of ribosomes and associated factors isolated from bacteria. nih.govpnas.orgStudying the degradation pathway of ppGpp to GDP. nih.govpnas.orgThe primary degradation product of ppGpp is 5'-GDP in a Mn²⁺-dependent reaction. nih.govpnas.org
Cell-Based GPCR Assays (e.g., FRET/BRET) Living cells expressing a GPCR of interest and genetically encoded biosensors. mdpi.comresearchgate.netMonitoring the GDP/GTP exchange on G-proteins following receptor activation. mdpi.comresearchgate.netAllows for functional characterization of GPCR signaling and screening of pharmacologically active compounds. researchgate.net

Association with Neurological Disorders and Pathogenesis

Elevated levels of Guanosine 5'-diphosphate are associated with the pathogenesis of neurological diseases. medchemexpress.com Guanine-based purines, including Guanosine 5'-triphosphate (GTP) and GDP, are primarily recognized as intracellular modulators of G-protein activity, a critical component of signal transduction in the central nervous system (CNS). nih.govmdpi.com However, these molecules are also involved in extracellular signaling within the CNS. mdpi.com

Under pathological conditions such as brain ischemia or trauma, guanine derivatives are released into the extracellular space, where their concentrations rise substantially. mdpi.comnih.gov These extracellular nucleotides are metabolized by ectonucleotidases into guanosine, a nucleoside that has demonstrated neuroprotective properties in various experimental models of CNS diseases, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and epilepsy. nih.gov The neuroprotective effects of guanosine, the downstream metabolite of GDP, are attributed to its ability to counteract glutamate (B1630785) excitotoxicity, reduce neuroinflammation, and mitigate oxidative stress. nih.govmdpi.comnih.gov While much of the research has focused on guanosine, its precursor, GDP, is integral to the underlying purinergic signaling system that responds to neurological injury. nih.govmdpi.com In neurons, GDP is involved in critical functions such as dendritic spine formation and synaptic plasticity. drugbank.com

Modulation of Inflammatory Processes

Guanosine 5'-diphosphate has been identified as a modulator of key inflammatory pathways. medchemexpress.commedchemexpress.com Research into its effects has revealed its potential as a therapeutic agent for inflammatory conditions, particularly Anemia of Inflammation (AI). medchemexpress.commedchemexpress.comnih.gov One of the key mechanisms underlying its anti-inflammatory effect is the inhibition of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation. nih.gov By limiting the phosphorylation and degradation of the NF-κB inhibitor, IκBα, GDP can attenuate the secretion of major pro-inflammatory cytokines, including Interleukin-6 (IL-6). nih.gov

Anemia of Inflammation (AI) is a condition characterized by iron-restricted red blood cell production due to chronic inflammation, despite sufficient iron stores in the body. nih.govnih.gov The inflammatory state triggers mechanisms that sequester iron, making it unavailable for erythropoiesis. nih.gov Guanosine 5'-diphosphate has emerged as a promising natural small-molecule inhibitor for targeting the mechanisms of AI. nih.gov In preclinical studies, the co-administration of GDP with ferrous sulfate (B86663) was shown to ameliorate turpentine-induced AI in mouse models, indicated by an increase in hemoglobin levels and serum iron. nih.gov

A central mechanism in AI involves the peptide hormone hepcidin (B1576463), the master regulator of iron homeostasis. nih.govnih.gov During inflammation, elevated hepcidin levels cause it to bind to ferroportin (FPN), the only known cellular iron exporter. nih.govnih.gov This binding induces the internalization and degradation of FPN, which traps iron within cells like macrophages and reduces iron absorption from the intestine. nih.govnih.gov

Research has identified Guanosine 5'-diphosphate as a potential iron mobilizer that directly interferes with this process. medchemexpress.comnih.gov Through molecular docking and subsequent in vitro studies, GDP was shown to be a promising hepcidin-binding agent. nih.gov By binding to hepcidin, GDP prevents the hepcidin-FPN interaction, which leads to the stabilization of FPN on the cell surface and promotes the efflux of cellular iron. medchemexpress.comnih.gov

Table 1: Effect of GDP on Ferroportin (FPN) and Iron Efflux in Cell Models
Cell LineConditionObserved Effect of GDP (10 µM)Reference
FPN-GFP Cell LinesHepcidin-induced FPN internalizationCaused FPN stabilization nih.gov
HepG2 and Caco-2 cellsHepcidin-induced FPN internalizationPrevented FPN internalization and increased FPN-mediated cellular iron efflux medchemexpress.comnih.gov

The production of hepcidin is primarily driven by the pro-inflammatory cytokine Interleukin-6 (IL-6) through the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, specifically involving STAT3. nih.gov Guanosine 5'-diphosphate has been shown to modulate this IL-6/STAT-3 pathway. medchemexpress.commedchemexpress.comnih.gov By suppressing the activation of upstream inflammatory transcription factors like NF-κB, GDP reduces the secretion of IL-6 from immune cells such as macrophages. nih.gov This reduction in IL-6 subsequently leads to the downregulation of the JAK2/STAT3 pathway, which in turn decreases the inflammation-mediated transcription of the hepcidin gene (Hamp), contributing to the restoration of normal iron homeostasis. nih.gov

Role in Ras Signaling Pathways and Associated Research

Guanosine 5'-diphosphate plays a critical and well-established role in the Ras signaling pathway. Ras proteins are small GTPases that act as fundamental molecular switches in controlling intracellular networks that regulate cell proliferation, differentiation, and survival. nih.govwikipedia.org The function of Ras is dictated by its cycling between two states: an inactive state when bound to GDP and an active state when bound to Guanosine 5'-triphosphate (GTP). wikipedia.orgresearchgate.net

The activation cycle is tightly regulated. Guanine nucleotide exchange factors (GEFs) promote the release of GDP, allowing the more abundant intracellular GTP to bind, thereby switching Ras to its "on" state. wikipedia.orgresearchgate.net Conversely, GTPase-activating proteins (GAPs) accelerate the intrinsic ability of Ras to hydrolyze GTP back to GDP, returning it to the "off" state and terminating the signal. wikipedia.orgresearchgate.net Because this cycle is central to cell growth, mutations that impair the GTPase activity of Ras can lock it in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and contributing to the development of many human cancers. nih.gov Research into Ras mutants and the dynamics of GDP/GTP exchange is therefore a major focus in oncology. nih.gov

Table 2: The Ras Protein Cycle
StateBound NucleotideRegulating Protein (Action)FunctionReference
InactiveGDP (Guanosine 5'-diphosphate)GTPase-Activating Protein (GAP) promotes GTP hydrolysis to GDPSignal Off wikipedia.orgresearchgate.net
ActiveGTP (Guanosine 5'-triphosphate)Guanine Nucleotide Exchange Factor (GEF) promotes GDP release for GTP bindingSignal On (activates downstream pathways like MAPK cascade) wikipedia.orgresearchgate.net

Implications in Disorders of Compromised Glucose Metabolism (via GDP-D-Mannose)

Guanosine 5'-diphosphate is an essential precursor for the synthesis of GDP-D-mannose, a nucleotide-activated sugar vital for glycosylation. spandidos-publications.com GDP-D-mannose serves as the donor for all mannosylation reactions in the N-glycosylation pathway, a post-translational modification critical for the proper structure and function of many proteins. spandidos-publications.com

Defects in this pathway can lead to Congenital Disorders of Glycosylation (CDG), a group of rare, inherited multisystem disorders. spandidos-publications.comoup.com CDG-Ia, for instance, is caused by mutations in the PMM2 gene, which encodes the phosphomannomutase 2 enzyme. spandidos-publications.com This enzyme deficiency impairs the conversion of mannose-6-phosphate (B13060355) to mannose-1-phosphate, a key step in the synthesis of GDP-D-mannose. spandidos-publications.com The resulting lack of GDP-D-mannose leads to the hypoglycosylation of proteins, causing severe neurological disabilities and other systemic problems. spandidos-publications.com Similarly, deficiencies in phosphomannose isomerase (PMI) also result in lowered cellular GDP-D-mannose levels. researchgate.net Studies on cultured fibroblasts from patients with these disorders have confirmed that the limited availability of GDP-D-mannose is a core aspect of the pathology. oup.comresearchgate.net

Table 3: GDP-Mannose Levels in Fibroblasts from CDG Patients
Cell TypeUnderlying DeficiencyBaseline GDP-Man Level (pmol/10⁶ cells)Effect of Mannose SupplementationReference
Normal FibroblastsNone~23.5N/A capes.gov.br
CDG-Ia FibroblastsPhosphomannomutase (PMM)~1.0Restored to near-normal levels capes.gov.br
CDG-Ib FibroblastsPhosphomannose Isomerase (PMI)~4.6Increased to ~24.6 pmol/10⁶ cells researchgate.net

Q & A

Basic Research Questions

Q. How should GDP disodium salt solutions be prepared and stored to ensure stability in enzymatic assays?

  • Methodological Answer: Prepare stock solutions at 100 mM in ultrapure water, filter-sterilize (0.22 µm), and aliquot into sterile vials to minimize freeze-thaw cycles. Store at -20°C under desiccating conditions for ≤12 months. Before use, equilibrate aliquots to room temperature for ≥1 hour to prevent precipitation . For short-term experiments, use freshly prepared solutions to avoid hydrolysis or contamination.

Q. What are the primary applications of GDP disodium salt in routine biochemical assays?

  • Methodological Answer: GDP is commonly used as:

  • A substrate for pyruvate kinase to regenerate GTP in RNA biosynthesis assays .
  • A competitive inhibitor in GTPase activity assays (e.g., for G-protein coupled receptors) to study nucleotide exchange kinetics. Pre-incubate GTPases with 1–10 mM GDP to establish baseline activity before introducing GTP .
  • A modulator of ATP-sensitive K+ channels in electrophysiology studies. Use 0.1–1 mM GDP in intracellular perfusion solutions to assess channel activation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in GTPase kinetic data linked to GDP stability?

  • Methodological Answer: Contradictions may arise from:

  • Salt form stability : Lithium salts (e.g., GTP dilithium) exhibit higher thermal stability than sodium salts. Validate GDP purity via HPLC before kinetic assays and compare results across salt forms .
  • Enzyme-specific biases : Some GTPases (e.g., dynamin-related proteins) exhibit altered affinity for GDP in the presence of Mg²⁺. Perform assays with/without 2 mM MgCl₂ to test ion dependency .
  • Data normalization : Use radioactive [³H]-GDP (25–50 Ci/mmol) as an internal tracer to quantify nucleotide turnover in real time .

Q. What protocols are recommended for studying GDP’s role in GPCR-mediated signal transduction?

  • Methodological Answer:

Cell lysate preparation : Treat membranes with 0.1% digitonin to solubilize GPCRs while retaining GTPase activity.

Nucleotide exchange assay : Pre-load GTPases with 10 µM GDP for 30 min at 25°C. Initiate exchange by adding 100 µM GTPγS (non-hydrolysable analog) and monitor fluorescence (e.g., BODIPY-GDP) or scintillation counts .

Data analysis : Calculate kₐₜ (catalytic rate) using nonlinear regression of GDP release curves. Compare wild-type vs. mutant GPCRs to identify allosteric regulatory sites .

Q. How can isotopic labeling improve tracking of GDP in metabolic flux studies?

  • Methodological Answer: Incorporate [5’,8-³H]-GDP (25–50 Ci/mmol) into cell cultures or purified enzyme systems. Use scintillation counting or autoradiography to trace GDP incorporation into RNA or GTP-dependent pathways. For compartment-specific tracking, combine with subcellular fractionation (e.g., mitochondrial vs. cytosolic GDP pools) .

Q. What strategies mitigate contamination risks when using GDP in kinase assays?

  • Methodological Answer:

  • Contaminant testing : Verify the absence of ATP/ADP via luciferase-based assays. GDP purity >98% is critical to avoid off-target kinase activation .
  • Enzyme specificity controls : Include reactions with GDPβS (non-hydrolysable analog) to distinguish GDP-specific effects from phosphatase activity .
  • Buffer optimization : Use 50 mM Tris-HCl (pH 7.5) with 1 mM EDTA to chelate divalent cations that may stabilize contaminating nucleases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.